molecular formula C19H15N3O5S B12451833 N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide

N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide

Cat. No.: B12451833
M. Wt: 397.4 g/mol
InChI Key: YHAVHBCLGVUVJM-UHFFFAOYSA-N
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Description

N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to a biphenyl core, which is further linked to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-biphenylcarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure complete conversion and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification steps such as recrystallization or chromatography are implemented to obtain the compound in high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitrobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. The carbohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 2-Chlorobenzenesulfonyl chloride
  • 4-Chloro-2-nitrobenzenesulfonyl chloride

Uniqueness

Unlike simpler sulfonyl chlorides, this compound offers additional sites for chemical modification and interaction with biological targets, making it a versatile tool in research and industrial applications .

Properties

Molecular Formula

C19H15N3O5S

Molecular Weight

397.4 g/mol

IUPAC Name

N'-(2-nitrophenyl)sulfonyl-4-phenylbenzohydrazide

InChI

InChI=1S/C19H15N3O5S/c23-19(16-12-10-15(11-13-16)14-6-2-1-3-7-14)20-21-28(26,27)18-9-5-4-8-17(18)22(24)25/h1-13,21H,(H,20,23)

InChI Key

YHAVHBCLGVUVJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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